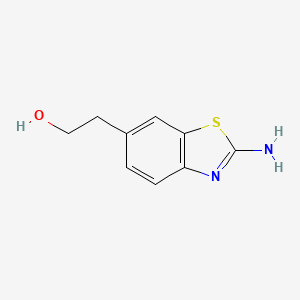

2-Aminobenzothiazole-6-ethanol

Description

Significance of Benzothiazole (B30560) Core Structures in Contemporary Medicinal Chemistry

The benzothiazole core, a bicyclic structure formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is a fundamental building block in the design of a multitude of pharmaceutical and bioactive compounds. nih.govijpsr.com This heterocyclic system is integral to numerous natural and synthetic molecules that exhibit a wide array of biological effects. orgsyn.org The versatility of the benzothiazole scaffold has made it an attractive target for medicinal chemists, leading to the development of compounds with diverse pharmacological activities.

Benzothiazole derivatives have been extensively studied and have shown significant potential in various therapeutic areas. These compounds are associated with a broad spectrum of medicinal properties, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, anticonvulsant, antiviral, antioxidant, and antitubercular activities. smolecule.comresearchgate.net The inherent ability of the benzothiazole nucleus to interact with various biological receptors has established it as a "privileged structure" in medicinal chemistry. nih.govucl.ac.be Its derivatives are not only investigated for therapeutic purposes but also as fluorescent probes and materials in organic electronics, owing to their unique optoelectronic properties. nih.gov The wide-ranging presence of this scaffold in both medicinal and biological contexts highlights its importance as a versatile and impactful component in the fields of chemistry and life sciences. researchgate.net

Overview of 2-Aminobenzothiazole (B30445) Derivatives as Research Targets

Within the broader family of benzothiazoles, the 2-aminobenzothiazole moiety is of immense importance in pharmaceutical and medicinal chemistry. researchgate.netijpsr.com These derivatives are highly reactive and serve as crucial intermediates in the synthesis of more complex fused heterocyclic systems. eurasianjournals.comresearchgate.net The presence of both an exocyclic amino group and an endocyclic nitrogen atom in a unique amidine system allows for versatile chemical modifications, making them attractive for constructing libraries of potential drug candidates. nih.gov

The substitution pattern on the 2-aminobenzothiazole scaffold, particularly at the C-2 and C-6 positions, has been shown to be a key determinant of biological activity. orgsyn.org Researchers have synthesized and evaluated numerous derivatives, demonstrating a wide range of pharmacological actions. These include potent anticancer ijpsr.comeurasianjournals.commdpi.com, antimicrobial ucl.ac.bescispace.comajrconline.org, antifungal ucl.ac.beresearchgate.net, anti-inflammatory researchgate.netresearchgate.net, anticonvulsant nih.gov, and antidiabetic properties. ucl.ac.be For instance, certain 2-aminobenzothiazole derivatives have been identified as potent inhibitors of enzymes crucial for cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and cyclin-dependent kinase 2 (CDK2). ijpsr.com The demonstrated efficacy of this class of compounds across multiple disease models has solidified their status as a primary focus of contemporary drug discovery efforts. nih.gov

Rationale for Investigating the 2-Aminobenzothiazole-6-ethanol Moiety as a Lead Compound

The strategic modification of the 2-aminobenzothiazole scaffold is a key approach in the quest for novel therapeutic agents. Structure-activity relationship (SAR) studies have consistently shown that substituents on the benzene ring, particularly at the 6-position, can significantly influence the pharmacological profile of the molecule. ucl.ac.beresearchgate.net Research has explored a variety of substituents at this position, including methyl, methoxy, and halogen groups, which have been shown to modulate activities such as antibacterial, anti-inflammatory, and analgesic properties. researchgate.net Furthermore, the introduction of bulky groups at the 6-position has been found to enhance the antifungal activity of 2-aminobenzothiazole derivatives. ucl.ac.be

The investigation of the this compound moiety is a logical progression in the exploration of this chemical space. While extensive research has focused on various other functional groups, the introduction of a small, polar ethanol (B145695) group (-CH₂CH₂OH) at the 6-position offers several potential advantages. This modification could enhance the compound's aqueous solubility, a critical factor for drug development. Moreover, the terminal hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forging new or stronger interactions with biological targets. This could lead to improved potency and selectivity. Given the established importance of the 6-position in determining the biological activity of 2-aminobenzothiazoles, the synthesis and evaluation of the this compound derivative represents a rational strategy to develop novel lead compounds with potentially improved pharmacokinetic and pharmacodynamic profiles.

Detailed Research Findings

While direct experimental data for this compound is not extensively published, the importance of substitution at the 6-position is well-documented. The following tables summarize the reported biological activities of various 6-substituted 2-aminobenzothiazole analogs, providing a basis for the scientific interest in the 6-ethanol derivative.

Table 1: Antifungal Activity of 6-Substituted 2-Aminobenzothiazole Derivatives

This table outlines the minimum inhibitory concentration (MIC) values of different 2-aminobenzothiazole compounds against various fungal strains, highlighting the impact of the substituent at the 6-position. ucl.ac.be

| Compound ID | 6-Position Substituent | MIC (μg/mL) vs. C. albicans | MIC (μg/mL) vs. C. parapsilosis | MIC (μg/mL) vs. C. tropicalis |

| 1a | -H | 16 | 16 | 16 |

| 1b | -F | 16 | 16 | 16 |

| 1c | -Cl | 16 | 16 | 16 |

| 1d | -Br | 16 | 16 | 16 |

| 1e | -OCH₂Ph | 8 | 16 | 16 |

| 1n | -O(CH₂)₃Ph | 4 | 8 | 8 |

| Fluconazole | Reference Drug | 1 | 0.5 | 1 |

| Data sourced from Carradori et al., 2013. ucl.ac.be |

Table 2: Antiproliferative Activity of 6-Substituted 2-Aminobenzothiazole Derivatives

This table shows the half-maximal inhibitory concentration (IC₅₀) values for various derivatives against different human cancer cell lines, demonstrating the role of the 6-substituent in anticancer activity. ijpsr.com

| Compound ID | 6-Position Substituent | IC₅₀ (μM) vs. HCT116 (Colon) | IC₅₀ (μM) vs. A549 (Lung) | IC₅₀ (μM) vs. A375 (Melanoma) |

| 13 | -Cl | 6.43 | 9.62 | 8.07 |

| 20 | -H (TZD hybrid) | 7.44 | - | 9.99 (vs. HepG2) |

| 21 | -CH₃ (CT hybrid) | 12.14 | - | 10.34 (vs. HepG2) |

| Data illustrates examples of potent compounds from different series within the study by Li et al., 2022. ijpsr.com Note: TZD (Thiazolidinedione) and CT (Cyanothiouracil) refer to moieties hybridized with the 2-aminobenzothiazole scaffold. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2OS |

|---|---|

Molecular Weight |

194.26 g/mol |

IUPAC Name |

2-(2-amino-1,3-benzothiazol-6-yl)ethanol |

InChI |

InChI=1S/C9H10N2OS/c10-9-11-7-2-1-6(3-4-12)5-8(7)13-9/h1-2,5,12H,3-4H2,(H2,10,11) |

InChI Key |

SPHHODQHGWRRCF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1CCO)SC(=N2)N |

Canonical SMILES |

C1=CC2=C(C=C1CCO)SC(=N2)N |

Origin of Product |

United States |

Synthetic Strategies for 2 Aminobenzothiazole 6 Ethanol and Its Analogues

Classical and Contemporary Approaches to 2-Aminobenzothiazole (B30445) Synthesis

The synthesis of the 2-aminobenzothiazole core is well-established, with a range of methods developed to afford this privileged structure. These methodologies can be broadly categorized into solution-phase, solid-phase, and green chemistry techniques, each offering distinct advantages.

Solution-Phase Synthetic Methodologies

Solution-phase synthesis remains a cornerstone for the preparation of 2-aminobenzothiazoles due to its versatility and scalability. A predominant and classical method involves the reaction of an appropriately substituted aniline with a thiocyanate salt, followed by oxidative cyclization.

One of the most widely employed solution-phase routes is the treatment of a 4-substituted aniline with potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) in the presence of bromine in acetic acid. nih.govrjpbcs.com This reaction proceeds via the in situ formation of a phenylthiourea intermediate, which then undergoes intramolecular electrophilic cyclization, driven by the bromine oxidant, to form the benzothiazole (B30560) ring. This method is particularly effective for the synthesis of 6-substituted 2-aminobenzothiazoles. nih.gov

Alternative solution-phase approaches include the cyclization of arylthioureas using different oxidizing agents. For instance, N-arylthioureas can be converted to 2-aminobenzothiazoles via intramolecular C-S bond formation and C-H functionalization using catalytic systems. scholarsresearchlibrary.com Other methods start from 2-aminothiophenols, which can be condensed with various reagents like cyanogen bromide or cyanamide to furnish the 2-amino-substituted benzothiazole ring system.

| Method | Starting Materials | Reagents | Key Features |

| Hugerschoff Reaction | Substituted Aniline | Potassium Thiocyanate, Bromine, Acetic Acid | Classical, widely used for 6-substituted derivatives. |

| Thiourea Cyclization | Arylthiourea | Oxidizing agent (e.g., Bromine) | Versatile, allows for pre-synthesis of the thiourea. |

| From 2-Aminothiophenol | 2-Aminothiophenol | Cyanogen bromide, Chloroform | Direct formation of the 2-amino functionality. |

Solid-Phase Synthetic Techniques for 2-Aminobenzothiazole Scaffolds

Solid-phase synthesis offers significant advantages for the generation of libraries of 2-aminobenzothiazole derivatives, facilitating purification and automation. A traceless solid-supported protocol has been developed that employs a resin-bound acyl-isothiocyanate. nih.gov

In this approach, the isothiocyanate is anchored to a solid support, such as a carboxy-polystyrene resin. This resin-bound isothiocyanate is then treated with a series of anilines in solution to form N-acyl, N'-phenyl-thiourea intermediates on the solid support. Subsequent cyclization of these thioureas generates the 2-aminobenzothiazole scaffold, which remains attached to the resin. Further functionalization can be performed on the solid-supported benzothiazole before the final product is cleaved from the resin, typically using a reagent like hydrazine. nih.gov This methodology allows for the rapid construction of a diverse range of 2-aminobenzothiazole analogs.

| Step | Description | Reagents/Conditions |

| 1. Resin Functionalization | Carboxy-polystyrene resin is converted to a resin-bound acyl-isothiocyanate. | Oxalyl chloride, Tetrabutylammonium thiocyanate |

| 2. Thiourea Formation | The resin-bound isothiocyanate is reacted with an aniline. | Aniline derivative, DMF |

| 3. Cyclization | The resulting N-acyl, N'-phenyl-thiourea is cyclized to form the benzothiazole. | Bromine in acetic acid or Sodium hydride for SɴAr |

| 4. Cleavage | The final 2-aminobenzothiazole product is cleaved from the solid support. | Hydrazine monohydrate in ethanol (B145695) |

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, the development of environmentally benign synthetic methods for 2-aminobenzothiazoles has gained considerable attention. These "green" approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste.

One notable green chemistry approach involves the use of water as a solvent. Tandem reactions of isothiocyanates with 2-aminothiophenols have been shown to proceed rapidly and efficiently in water, often with significant rate acceleration compared to traditional organic solvents. mdpi.com Another sustainable method describes an FeCl₃-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water, providing an environmentally friendly and practical route to 2-aminobenzothiazoles. researchgate.net This process can be enhanced with a phase-transfer catalyst, and the aqueous reaction medium can be recovered and recycled.

Microwave-assisted synthesis has also emerged as a powerful tool in the green synthesis of 2-aminobenzothiazole derivatives. nih.gov Microwave irradiation can significantly reduce reaction times and improve yields, often in the absence of a solvent. For example, the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones can be efficiently carried out under microwave irradiation without a solvent, using Sc(OTf)₃ as a catalyst. nih.gov

Targeted Synthesis of 2-Aminobenzothiazole-6-ethanol

The synthesis of the specific compound, this compound, requires a strategy that introduces the 2-hydroxyethyl group at the 6-position of the benzothiazole ring. This is typically achieved by starting with a precursor that already contains this functional group.

Precursor Synthesis and Functionalization Approaches

The most logical and direct precursor for the synthesis of this compound is 4-aminophenethyl alcohol (also known as 4-(2-hydroxyethyl)aniline). This precursor contains the necessary aniline moiety for the formation of the benzothiazole ring and the desired ethanol substituent at the para position, which will become the 6-position of the final product.

The synthesis of 4-aminophenethyl alcohol can be accomplished through the reduction of 4-nitrophenethyl alcohol. chemicalbook.com This reduction is a standard transformation in organic synthesis and can be achieved using various reducing agents, such as catalytic hydrogenation with Pt-SnO₂/C or other metal catalysts, or by using reagents like hydrazine hydrate. chemicalbook.com The starting material, 4-nitrophenethyl alcohol, is commercially available or can be synthesized from 4-nitrophenethyl bromide.

Once 4-aminophenethyl alcohol is obtained, the next step in the functionalization process is its conversion to an intermediate that can undergo ring closure. In the context of the classical Hugerschoff reaction, the aniline is treated with a thiocyanate salt to form a thiourea derivative in situ. rjpbcs.com

Ring-Closure and Cyclization Methodologies

The key step in the synthesis of this compound from its 4-aminophenethyl alcohol precursor is the ring-closure or cyclization reaction. The most common and well-documented method for achieving this transformation is the oxidative cyclization of the intermediate phenylthiourea.

Following the classical Hugerschoff methodology, a solution of 4-aminophenethyl alcohol in a suitable solvent, typically glacial acetic acid, is treated with potassium thiocyanate. nih.govacs.org This mixture is then cooled, and a solution of bromine in acetic acid is added dropwise. The bromine acts as an oxidizing agent, promoting the electrophilic attack of the thiocyanate sulfur onto the aromatic ring ortho to the amino group, followed by cyclization and aromatization to yield the 2-aminobenzothiazole ring system. stackexchange.com The final product, this compound, would then be isolated after neutralization of the reaction mixture.

Optimization of Reaction Conditions and Yields

The efficient synthesis of 2-aminobenzothiazole derivatives, including analogues of this compound, is highly dependent on the optimization of reaction parameters. Research has focused on modifying catalysts, solvents, temperature, and energy sources to improve reaction times, simplify product isolation, and, most importantly, maximize yields.

A variety of catalytic systems have been explored to facilitate the synthesis of 2-substituted benzothiazoles. For instance, the use of Vanadyl sulfate (VOSO₄) in ethanol at room temperature has been shown to be a highly efficient, eco-friendly, and reusable catalyst, yielding products in the range of 87–92% within 40–50 minutes. mdpi.com Another approach utilizes a hydrogen peroxide and hydrochloric acid (H₂O₂/HCl) system in ethanol, which provides excellent yields (85–94%) in short reaction times (45–60 minutes). mdpi.com

The choice of solvent and energy source also plays a critical role. Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. researchgate.net When using CEM-focused microwave irradiation with glycerol as a green reaction medium, yields of 78–96% can be achieved in just 4–8 minutes at 100°C. mdpi.com This represents a significant improvement over conventional heating methods, which often require longer reaction times. researchgate.net The classical synthesis of 6-substituted 2-aminobenzothiazoles often involves treating 4-substituted anilines with potassium thiocyanate and bromine in acetic acid. nih.gov However, optimization of this method is crucial as side reactions can occur. nih.gov

The table below summarizes various optimized conditions for the synthesis of 2-aminobenzothiazole analogues.

| Catalyst System | Solvent | Energy Source/Temp | Reaction Time | Yield (%) | Reference |

| VOSO₄ | Ethanol | Room Temperature | 40–50 min | 87–92% | mdpi.com |

| H₂O₂/HCl | Ethanol | Room Temperature | 45–60 min | 85–94% | mdpi.com |

| None (CEM-focused) | Glycerol | 100°C (Microwave) | 4–8 min | 78–96% | mdpi.com |

| Bromine/KSCN | Acetic Acid | 10°C to RT | 15 h | 35–95% | acs.org |

| RuCl₃ | N/A | N/A | N/A | up to 91% | nih.gov |

These optimized protocols highlight a trend towards more environmentally benign and efficient synthetic routes, which are essential for the practical production of complex molecules like this compound. mdpi.comnih.gov

Parallel Synthesis and Library Generation of this compound Analogues

The 2-aminobenzothiazole scaffold is considered a "privileged structure" in medicinal chemistry, making the rapid generation of analogue libraries a key objective for drug discovery programs. nih.gov Parallel synthesis and the creation of focused compound libraries allow for the systematic exploration of structure-activity relationships. nih.govacs.org

Multi-component reactions (MCRs) offer another efficient strategy for library generation, enabling the construction of complex heterocyclic structures in a single step from three or more starting materials. researchgate.netmdpi.com These reactions are often performed under environmentally friendly conditions and are well-suited for creating a diverse range of compounds for high-throughput screening. mdpi.com For example, a three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones, assisted by microwave irradiation and a scandium(III) triflate catalyst, can produce complex annulated products in high yields. mdpi.com

The table below presents examples of derivatives generated as part of a focused library using a solid-phase synthesis approach. nih.gov

| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |

| a | Cl | H | H | Cl | 2-Amino-4,7-dichlorobenzothiazole | 61 |

| b | H | H | H | Br | 2-Amino-7-bromobenzothiazole | 35 |

| c | H | Br | H | H | 2-Amino-6-bromobenzothiazole | 68 |

| d | H | H | H | Cl | 2-Amino-7-chlorobenzothiazole | 63 |

| e | Br | H | Br | H | 2-Amino-5,7-dibromobenzothiazole | 53 |

| f | H | H | OCH₃ | H | 2-Amino-6-methoxybenzothiazole | 70 |

These library generation strategies are crucial for developing novel derivatives based on the this compound core structure, facilitating the discovery of new pharmacologically active agents. nih.gov

Derivatization and Structural Modification of 2 Aminobenzothiazole 6 Ethanol

Chemical Transformations at the 2-Amino Position

The 2-amino group on the benzothiazole (B30560) ring is a versatile functional handle for a variety of chemical modifications, including condensation, acylation, and substitution reactions.

Formation of Schiff Bases and Imine Derivatives

The primary amino group of 2-aminobenzothiazole (B30445) derivatives readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (imines). medmedchem.comscispace.com This reaction is typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. researchgate.net The resulting azomethine group (-C=N-) is a key pharmacophore and a versatile intermediate for further synthetic transformations. ekb.egcibtech.org For instance, 2-aminobenzothiazoles have been reacted with substituted benzaldehydes to yield a range of Schiff base derivatives. ekb.eg

Table 1: Examples of Schiff Base Formation with 2-Aminobenzothiazole Analogues

| 2-Aminobenzothiazole Derivative | Aldehyde/Ketone Reactant | Solvent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-6-nitrobenzothiazole | 3,5-Diiodosalicylaldehyde | Ethanol / Acetic Acid | Imine Derivative | scispace.com |

| 2-Aminobenzothiazole | o-Vanillin | Ethanol / NaOH | Schiff Base | medmedchem.com |

This table illustrates reactions on related compounds, not on 2-Aminobenzothiazole-6-ethanol.

3.1.2. Acylation and Amidation ReactionsAcylation of the 2-amino group is a common strategy to produce amide derivatives. This can be achieved using acylating agents such as acid chlorides or anhydrides. For example, 2-aminobenzothiazole and its substituted analogues have been acylated with chloroacetyl chloride to form N-(benzo[d]thiazol-2-yl)-2-chloroacetamide intermediates. nih.govresearchgate.net These intermediates are valuable for further reactions, such as the synthesis of heterocyclic systems. researchgate.net Similarly, reactions with anhydrides like succinic or phthalic anhydride (B1165640) can introduce a carboxylic acid moiety. researchgate.net

Nucleophilic Substitution Reactions

The amino group of 2-aminobenzothiazoles can act as a nucleophile in substitution reactions. While direct N-alkylation of 2-aminobenzothiazoles with alkyl halides often occurs on the endocyclic nitrogen, specific conditions can favor substitution at the exocyclic amino group. nih.gov Furthermore, the amino group can participate in nucleophilic addition to other molecules, which can be a key step in the construction of more complex heterocyclic systems. nih.gov

Modifications at the Benzene (B151609) Ring and the C6-Ethanol Moiety

The benzothiazole ring and its substituents offer further sites for structural modification. The C6-ethanol group, in particular, presents opportunities for reactions typical of primary alcohols, such as oxidation, esterification, and etherification, though specific studies on this moiety within this compound are lacking.

Introduction of Heterocyclic Moieties (e.g., thiazolidinones, triazoles)

The 2-aminobenzothiazole scaffold is frequently used as a precursor for synthesizing fused or appended heterocyclic rings.

Thiazolidinones: A common route to 4-thiazolidinones involves a two-step process starting from a 2-aminobenzothiazole derivative. First, a Schiff base is formed by condensation with an aldehyde. Subsequent cyclization of the imine with a thiol-containing acid, such as mercaptoacetic acid, yields the thiazolidinone ring. uokerbala.edu.iqsysrevpharm.orghilarispublisher.com

Triazoles: 1,2,3-triazole moieties can be introduced into benzothiazole derivatives using click chemistry. mdpi.com This typically involves a 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. mdpi.comresearchgate.net For example, a benzothiazole derivative could be functionalized with either an alkyne or an azide group to participate in this reaction. mdpi.com

Halogenation and Alkylation Studies

Halogenation: Direct halogenation of the benzothiazole ring can occur, although the position of substitution depends on the reaction conditions and the existing substituents. For the broader class of 2-aminothiazoles, halogenation often proceeds via an addition-elimination mechanism to yield 5-halogenated products.

Alkylation: Alkylation can occur at multiple sites. As mentioned, N-alkylation can happen at either the exocyclic amino group or the endocyclic nitrogen atom of the thiazole (B1198619) ring. Alkylation of the hydroxyl group of the C6-ethanol moiety to form an ether is also a plausible transformation, analogous to standard alcohol chemistry. Additionally, Friedel-Crafts type alkylation on the benzene ring is a potential, though less commonly reported, modification for this class of compounds.

Linkage with Other Pharmacophores

A key strategy in drug discovery is the hybridization of molecules, which involves linking two or more pharmacophores to create a single compound with potentially enhanced or synergistic activity. The this compound scaffold serves as an excellent platform for such modifications, primarily through its reactive 2-amino group. This group can be readily derivatized to connect with other biologically active moieties.

One common approach is the formation of Schiff bases (imines) through the condensation of the 2-amino group with various aromatic or heteroaromatic aldehydes. These aldehydes often constitute known pharmacophores. For instance, reacting 2-aminobenzothiazole derivatives with substituted benzaldehydes can yield imine derivatives, which can then be further cyclized. A prominent example is the reaction with mercaptoacetic acid to form thiazolidinones, another important pharmacophore. derpharmachemica.com

Another method involves the acylation of the 2-amino group. For example, coupling 2-aminobenzothiazole with monochloroacetyl chloride produces an intermediate, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide. nih.gov This reactive intermediate can then be condensed with various amines, including those embedded in other pharmacologically active structures like piperazine (B1678402) or morpholine, to create hybrid molecules. nih.gov These synthetic strategies allow for the systematic exploration of structure-activity relationships by combining the 2-aminobenzothiazole core with a wide array of other functional groups.

| 2-ABT Derivative | Reactant / Pharmacophore | Resulting Hybrid Structure | Reaction Type |

|---|---|---|---|

| 2-Amino-6-fluorobenzothiazole | Substituted Benzaldehyde | Schiff Base (Imine) | Condensation |

| Schiff Base Intermediate | Mercaptoacetic Acid | Thiazolidinone | Cyclocondensation derpharmachemica.com |

| 2-Aminobenzothiazole | Monochloroacetyl chloride, then a specific amine (e.g., morpholine) | N-(1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide | Acylation followed by Nucleophilic Substitution nih.gov |

| 6-Nitro-2-aminobenzothiazole | Proline (activated) | Amide-linked Proline | Amide Coupling nih.gov |

Multi-component Reactions for Novel this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. nih.govnih.gov The 2-aminobenzothiazole scaffold is a versatile building block in MCRs, participating in the formation of a wide range of fused heterocyclic systems. nih.govresearchgate.netresearchgate.net

A well-established example is the three-component reaction of a 2-aminobenzothiazole derivative, an aromatic aldehyde, and a 1,3-dicarbonyl compound (like a 1,3-diketone). nih.gov This reaction, often catalyzed by an acid such as Sc(OTf)₃ and sometimes assisted by microwave irradiation, proceeds through a sequence of steps including Knoevenagel condensation, Michael addition, and intramolecular cyclization to yield complex annulated products. nih.govnih.gov The versatility of this reaction allows for variation in all three components, enabling the creation of a large number of derivatives from readily available starting materials.

Another significant MCR involves the reaction of 2-aminobenzothiazole or its 6-substituted derivatives with an aldehyde (such as indole-3-carbaldehyde) and an aryl isocyanide. nih.gov This process, often catalyzed by a heterogeneous acid catalyst, leads to the formation of fused imidazo[2,1-b] ucl.ac.benih.govbenzothiazole structures. nih.gov The use of MCRs provides a powerful and sustainable pathway to novel and complex molecular architectures based on the this compound core, which are of significant interest in the development of new chemical entities. nih.govresearchgate.net

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Resulting Scaffold |

|---|---|---|---|---|

| 2-Aminobenzothiazole | Aromatic Aldehyde | 1,3-Diketone | Sc(OTf)₃ / Microwave | Annulated Pyrimidine derivative nih.govnih.gov |

| 2-Aminobenzothiazole | Indole-3-carbaldehyde | Aryl Isocyanide | P₂O₅/SiO₂ | 3-Amino-2-(indol-3-yl)imidazo[2,1-b] ucl.ac.benih.govbenzothiazole nih.gov |

| 2-Aminobenzothiazole | Arylglyoxal Monohydrate | 2-Hydroxy-1,4-naphthoquinone | p-TSA-Et₃N / H₂O–Me₂CO | Fused Quinone derivative nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of protons (¹H) and carbon-13 (¹³C) atoms.

In the ¹H NMR spectrum of 2-Aminobenzothiazole-6-ethanol, distinct signals corresponding to each unique proton environment are expected. The aromatic region of the spectrum would feature signals for the three protons on the benzene (B151609) ring. researchgate.net The amino group (-NH₂) typically appears as a broad singlet, and the protons of the ethanol (B145695) substituent (-CH₂CH₂OH) give rise to characteristic aliphatic signals. researchgate.net The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, aromatic protons are deshielded and appear at higher chemical shifts compared to aliphatic protons.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic-H | 7.1 - 7.8 | Multiplet (m) |

| Amino (-NH₂) | ~4.2 | Singlet (s, broad) |

| Hydroxyl (-OH) | Variable | Singlet (s, broad) |

| Methylene (-CH₂-Ar) | ~2.8 | Triplet (t) |

| Methylene (-CH₂-OH) | ~3.7 | Triplet (t) |

Note: Data are estimated based on typical values for analogous 2-aminobenzothiazole (B30445) derivatives. researchgate.net

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum can be divided into aromatic and aliphatic regions. The carbons of the benzothiazole (B30560) ring system are expected to resonate in the downfield region (typically δ 110-170 ppm), with the carbon atom of the C=N bond appearing at a particularly high chemical shift. acs.org The two aliphatic carbons of the ethanol side chain will appear in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=N (Thiazole Ring) | ~169 |

| Aromatic & Thiazole (B1198619) Carbons | 111 - 152 |

| Methylene (-CH₂-OH) | ~60 |

| Methylene (-CH₂-Ar) | ~39 |

Note: Data are estimated based on typical values for analogous 2-aminobenzothiazole derivatives. acs.org

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show characteristic absorption bands for its primary amine (-NH₂), hydroxyl (-OH), aromatic (C-H), and thiazole ring (C=N, C-S) functionalities. researchgate.netucl.ac.be

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3100 - 3400 |

| Hydroxyl (-OH) | O-H Stretch (broad) | 3200 - 3600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Thiazole Ring | C=N Stretch | ~1630 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Thiazole Ring | C-S Stretch | ~1275 |

Note: Data are compiled from typical values for analogous 2-aminobenzothiazole derivatives. researchgate.netacs.orgucl.ac.be

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the structure through the analysis of fragmentation patterns. The molecular ion peak [M]⁺ for this compound would correspond to its molecular weight. Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule. libretexts.orgopenstax.org For this specific compound, cleavage of the ethanol side chain is also a likely fragmentation route.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z Value | Description |

| [M]⁺ | 194 | Molecular Ion |

| [M - H₂O]⁺ | 176 | Loss of water |

| [M - CH₂OH]⁺ | 163 | Alpha-cleavage, loss of hydroxymethyl radical |

| [M - C₂H₄OH]⁺ | 149 | Cleavage of the entire ethanol side chain |

Note: Molecular formula C₉H₁₀N₂OS. Fragmentation patterns are predicted based on general principles of mass spectrometry. researchgate.netlibretexts.orgopenstax.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of compounds containing aromatic systems and heteroatoms, like 2-aminobenzothiazoles, is typically characterized by absorption bands arising from π → π* and n → π* electronic transitions. researchgate.net These transitions are associated with the conjugated π-system of the benzothiazole ring and the non-bonding electrons on the nitrogen and sulfur atoms.

Table 5: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Absorption Maximum (λₘₐₓ, nm) |

| π → π | ~250 - 300 |

| n → π | ~300 - 350 |

Note: Data are estimated based on typical values for analogous 2-aminobenzothiazole derivatives in an ethanol solvent. researchgate.netresearchgate.net

Elemental Microanalysis (C.H.N.S)

Elemental microanalysis provides the percentage composition of the elements (Carbon, Hydrogen, Nitrogen, Sulfur) in a compound. This technique is crucial for confirming the molecular formula. The experimentally determined percentages are compared with the calculated theoretical values based on the proposed formula (C₉H₁₀N₂OS). A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity. researchgate.net

Table 6: Elemental Composition of this compound (C₉H₁₀N₂OS)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 55.65 |

| Hydrogen (H) | 5.19 |

| Nitrogen (N) | 14.42 |

| Sulfur (S) | 16.51 |

| Oxygen (O) | 8.23 |

Note: Values are calculated based on the molecular formula.

Computational and Theoretical Investigations of 2 Aminobenzothiazole 6 Ethanol

Molecular Docking Studies for Ligand-Target Interactions

Detailed molecular docking studies are essential to understand the potential binding of 2-Aminobenzothiazole-6-ethanol to various biological targets.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADMET prediction is a critical step in early-stage drug discovery. While ADMET profiles have been predicted for various 2-aminobenzothiazole (B30445) derivatives, a specific analysis for this compound, detailing its likely absorption, distribution, metabolism, and excretion properties, is not present in the public domain.

Biological Activity Research and Mechanistic Insights of 2 Aminobenzothiazole 6 Ethanol Derivatives

Antimicrobial Activity Investigations

Derivatives of the 2-aminobenzothiazole (B30445) scaffold have been the subject of extensive research to determine their potential as antimicrobial agents. These investigations have revealed a wide spectrum of activity, with certain structural modifications significantly influencing their efficacy against various bacterial and fungal pathogens.

The antibacterial activity of 2-aminobenzothiazole derivatives has been shown to be highly dependent on their specific chemical structures. Some studies have reported that the isosteric replacement of a sulfhydryl (SH) group with an amino (NH2) group at the 2-position can lead to a significant loss of antibacterial potency against strains like Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli ucl.ac.beresearchgate.net.

However, other research has successfully identified novel derivatives with significant antibacterial effects. For instance, certain synthesized compounds have demonstrated greater efficacy than the reference drug Gentamycin against Staphylococcus aureus and Escherichia coli uokerbala.edu.iq. Further studies have synthesized 2-amino-6-chlorobenzothiazole derivatives that were active against a panel of Gram-positive bacteria, including Bacillus subtilis and Staphylococcus epidermidis, and Gram-negative bacteria such as Klebsiella pneumoniae and Proteus vulgaris saspublishers.com. The search for compounds targeting virulent pathogens has also included Pseudomonas aeruginosa, where structure-activity relationship studies have focused on modifications to the 2-aminobenzothiazole scaffold to inhibit its virulence mechanisms nih.gov.

A particularly significant area of research has been the evaluation of these compounds against Mycobacterium tuberculosis. The 2-aminobenzothiazole scaffold was identified from a whole-cell screen against a recombinant strain of M. tuberculosis nih.gov. Subsequent development led to analogs with potent activity. For example, some N-oxazolylcarboxamides containing the scaffold showed high activity against M. tuberculosis H37Ra, with MIC values as low as 3.13 µg/mL mdpi.com. Other studies identified compounds with modest to good activity against wild-type Mtb, with MICs ranging from 27 µM to 125 µM nih.gov.

Table 1: Selected Antibacterial Activity of 2-Aminobenzothiazole Derivatives

| Compound Class/Reference | Bacterial Strain(s) | Key Finding (MIC/Activity) |

|---|---|---|

| 2-amino-6-chlorobenzothiazole derivatives saspublishers.com | Bacillus subtilis, Staphylococcus epidermidis (Gram+) | Moderate to good activity |

| 2-amino-6-chlorobenzothiazole derivatives saspublishers.com | Klebsiella pneumoniae, Proteus vulgaris (Gram-) | Moderate to good activity |

| Isosteric NH2 analogues ucl.ac.be | Staphylococcus aureus, Escherichia coli | Very low to no activity observed |

| Thiazole (B1198619)/Oxazole derivatives nih.govmdpi.com | Mycobacterium tuberculosis | MIC values ranging from 3.13 µg/mL to 125 µM |

| Various derivatives uokerbala.edu.iq | Staphylococcus aureus, Escherichia coli | Found to be more effective than Gentamycin |

In contrast to the variable antibacterial results, 2-aminobenzothiazole derivatives have demonstrated more consistent and potent antifungal activity. A new series of 6-substituted 2-aminobenzothiazole derivatives showed that almost all tested compounds possessed antifungal properties ucl.ac.benih.gov. The activity was found to be enhanced by the presence of bulky substituents at the 6-position of the benzothiazole (B30560) ring ucl.ac.be.

The efficacy against Candida species has been particularly noteworthy. Two compounds, 1n and 1o, designed through molecular modeling, exhibited strong activity with Minimum Inhibitory Concentration (MIC) values of 4-8 µg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis nih.gov. Another study focusing on C-6 methyl-substituted derivatives identified compounds D-02 and D-08 as having potent inhibitory activity against C. albicans scitechjournals.com. The 6-benzyloxy derivative was also highlighted as one of the most active in a series against most of the fungal strains tested ucl.ac.be.

Beyond the Candida genus, the antifungal spectrum of these derivatives extends to other pathogenic fungi. Research on 2-amino-6-chlorobenzothiazole derivatives demonstrated activity against Aspergillus flavus, with some compounds exhibiting efficacy equal to the standard drug saspublishers.com.

Table 2: Selected Antifungal Activity of 2-Aminobenzothiazole Derivatives

| Compound Class/Reference | Fungal Strain(s) | Key Finding (MIC/Activity) |

|---|---|---|

| Compounds 1n, 1o nih.gov | Candida albicans, C. parapsilosis, C. tropicalis | MIC values of 4-8 µg/mL |

| 6-benzyloxy derivative ucl.ac.be | Candida albicans, C. parapsilosis, C. tropicalis | High activity against multiple Candida species |

| C-6 methyl derivatives D-02, D-08 scitechjournals.com | Candida albicans | Potent antifungal activity |

| 2-amino-6-chlorobenzothiazole derivatives saspublishers.com | Aspergillus flavus | Activity equal to standard drug for some compounds |

Anticancer and Antiproliferative Research

The 2-aminobenzothiazole nucleus is a key pharmacophore in the design of novel anticancer agents. Derivatives have been shown to exert antiproliferative effects through various mechanisms, including cytotoxicity against cancer cell lines and inhibition of critical signaling pathways involved in tumor growth and survival.

The cytotoxic potential of 2-aminobenzothiazole derivatives has been evaluated against a wide array of human cancer cell lines. In a study focused on developing new anticancer agents, novel derivatives were tested against the A549 human lung cancer cell line and the MCF-7 human breast cancer cell line nih.govacs.org. Among these, compound OMS14 was found to be the most potent, with IC50 values of 26.09 µM against A549 cells and 22.13 µM against MCF-7 cells acs.org.

Another series of derivatives was designed as PI3Kα inhibitors and evaluated for anticancer activity against MCF-7 (breast), MDAMB-231 (breast), and HepG2 (liver) cancer cell lines nih.gov. Compound 8i from this series demonstrated excellent inhibitory potency, with an IC50 value of 6.34 µM against the MCF-7 cell line nih.gov. The cytotoxicity of the core 2-aminobenzothiazole structure has also been investigated against human laryngeal carcinoma (HEp-2) cells, where it induced a dose- and time-dependent decrease in cell viability, with an IC50 of 27 µM after 48 hours of incubation europeanreview.org.

Table 3: In Vitro Cytotoxicity of Selected 2-Aminobenzothiazole Derivatives

| Compound/Reference | Cell Line | Cancer Type | IC50 Value |

|---|---|---|---|

| OMS14 acs.org | A549 | Lung Cancer | 26.09 µM |

| OMS14 acs.org | MCF-7 | Breast Cancer | 22.13 µM |

| Compound 8i nih.gov | MCF-7 | Breast Cancer | 6.34 µM |

| 2-aminobenzothiazole europeanreview.org | HEp-2 | Laryngeal Carcinoma | 27 µM (48h) |

The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their ability to inhibit key enzymes in oncogenic signaling pathways. The phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer, has been a primary target. A series of compounds were designed as potent and highly selective inhibitors of the PI3Kα isoform, with compound 8i displaying an IC50 value of 1.03 nM nih.gov. The inhibition of this pathway was confirmed by the observed downregulation of phosphorylated Akt (p-Akt), a key downstream effector of PI3K nih.gov.

Other studies have investigated the inhibition of the PI3Kγ isoform. Compounds OMS1 and OMS2 showed the highest activity against this enzyme, with inhibition rates of 47% and 48%, respectively, at a 100 µM concentration nih.govacs.org. The anticancer activity of benzothiazoles has also been linked to the inhibition of other critical kinases, including the Epidermal Growth Factor Receptor (EGFR), Akt, and mTOR, which are all central nodes in pathways controlling cell proliferation, survival, and growth nih.gov.

Table 4: Enzyme Inhibition by Selected 2-Aminobenzothiazole Derivatives

| Compound/Reference | Target Enzyme | Key Finding (IC50 / % Inhibition) |

|---|---|---|

| Compound 8i nih.gov | PI3Kα | IC50 = 1.03 nM |

| OMS1 acs.org | PI3Kγ | 47% inhibition at 100 µM |

| OMS2 acs.org | PI3Kγ | 48% inhibition at 100 µM |

| Compound 8i nih.gov | Akt (via p-Akt levels) | Downregulation of expression confirmed |

The complexity of cancer has led to the development of multi-target agents that can modulate several signaling pathways simultaneously. Some 2-aminobenzothiazole derivatives exhibit profiles consistent with a multi-target mechanism of action. For example, while compound OMS14 was a highly potent cytotoxic agent against cancer cells, its direct inhibition of the PI3Kγ enzyme was relatively weak at 19% nih.govacs.org.

To investigate its mechanism, OMS14 was screened against a broader panel of kinases. This screening revealed that the compound was a potent inhibitor of PIK3CD/PIK3R1 (p110δ/p85α), another isoform of PI3K, with 65% inhibition acs.org. This suggests that the pronounced anticancer effects of OMS14 may arise from its ability to modulate multiple targets within the PI3K/AKT/mTOR pathway and potentially other related pathways, such as those involving CDK2 and MAPK, highlighting the potential for these scaffolds in developing effective multi-target modulation strategies nih.govacs.org.

Anti-diabetic Activity Research (e.g., PPARγ agonist effects)

Derivatives of 2-aminobenzothiazole have emerged as a promising class of compounds in the search for novel anti-diabetic agents. A significant area of this research has focused on their activity as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key molecular target in the management of type 2 diabetes (T2D). Activation of PPARγ plays a crucial role in promoting glucose uptake in peripheral tissues, remodeling adipocytes, and enhancing insulin sensitivity.

Several studies have demonstrated that the anti-diabetic effects of various 2-aminobenzothiazole derivatives are linked to their agonist effect on PPARγ. mdpi.com For instance, molecular docking studies have shown that certain 2-aminobenzothiazole derivatives exhibit high affinity for PPARγ. mdpi.comnih.gov One study highlighted a derivative, compound 8d, which showed a strong binding affinity with a Gibbs free energy (ΔG) of -7.77 kcal/mol for PPAR-γ. nih.gov Another investigation involving 2-aminobenzothiazole derivatives linked to guanidines found that compound 4y displayed a high affinity for PPARγ with a ΔG of -8.4 kcal/mol. mdpi.compreprints.org

In vivo studies using animal models of T2D have provided further evidence of the anti-diabetic potential of these compounds. In a study utilizing a streptozotocin-induced diabetic rat model with a high-fat diet, compound 8d was shown to produce sustained antihyperglycemic effects. nih.gov It also led to reduced insulin resistance, dyslipidemia, and polydipsia, without signs of hepatotoxicity. nih.gov Similarly, in another T2D rat model, oral administration of compounds 3b (a 2-aminobenzothiazole derivative linked to isothiourea) and 4y for four weeks resulted in a reduction of blood glucose levels to below 200 mg/dL and an improvement in the lipid profile. mdpi.compreprints.org These findings suggest that these derivatives could be promising candidates for future development as anti-diabetic drugs.

| Compound | Animal Model | Key Findings |

|---|---|---|

| Compound 8d | Streptozotocin-induced diabetic rats on a high-fat diet | Sustained antihyperglycemic effects, reduced insulin resistance and dyslipidemia. nih.gov |

| Compound 3b | T2D rat model | Reduced blood glucose levels and improved lipid profile after 4 weeks of oral administration. mdpi.compreprints.org |

| Compound 4y | T2D rat model | Reduced blood glucose levels and improved lipid profile after 4 weeks of oral administration. mdpi.compreprints.org |

Anthelmintic Activity Investigations

The investigation into the anthelmintic properties of 2-aminobenzothiazole derivatives has revealed their potential to combat helminth infections. A number of studies have synthesized and screened these compounds against various worm species, demonstrating promising activity.

In one study, a series of 2-amino-substituted benzothiazoles were evaluated for their anthelmintic effects against earthworm species Pheretima eugeinae and Megascoplex konkanensis. researchgate.net The results were compared to the standard drug, mebendazole. researchgate.net Another investigation focused on a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles, which were screened for their anthelmintic activity against the earthworm species Pheretima corethruses. tandfonline.comnih.gov

The findings from these studies indicated that several of the synthesized compounds exhibited significant anthelmintic activity. researchgate.nettandfonline.com For instance, compound 22 from the thiazolyl aminobenzothiazole series displayed the most significant activity, with a mean paralyzing time of 22.26 minutes, which was comparable to the standard mebendazole (19.84 minutes). tandfonline.com Other compounds in the same series also showed moderate to good activity. tandfonline.com These results underscore the potential of the 2-aminobenzothiazole scaffold in the development of new anthelmintic agents. researchgate.nettandfonline.com

| Compound | Mean Paralyzing Time (minutes) | Mean Death Time (minutes) |

|---|---|---|

| Compound 14 | 34.79 | Not Specified |

| Compound 22 | 22.26 | Not Specified |

| Compound 23 | 28.00 | Not Specified |

| Mebendazole (Standard) | 19.84 | Not Specified |

Additional Biological Activities under Investigation

Beyond their anti-diabetic and anthelmintic properties, 2-aminobenzothiazole derivatives are being explored for a range of other biological activities.

Several studies have highlighted the antioxidant potential of 2-aminobenzothiazole derivatives, often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. uokerbala.edu.iq This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH radical.

In one study, a series of new heterocyclic derivatives were synthesized and screened for their antioxidant activity. uokerbala.edu.iq Compounds such as T1, T9, T10, T11, T12, Q8, Q9, Q11, Q12, Cb5, Cd3, Cd4, and Cd5 demonstrated potent DPPH radical scavenging properties, comparable to the standard antioxidant, ascorbic acid. uokerbala.edu.iq Another investigation synthesized amidino-substituted benzothiazole derivatives and evaluated their antioxidant activity using DPPH and other assays. researchgate.net The results, expressed as IC50 values (the concentration required to scavenge 50% of the DPPH radicals), indicated varying degrees of antioxidant potency among the synthesized compounds. researchgate.netscience.gov

| Compound Series | Activity Level | Reference Standard |

|---|---|---|

| T1, T9, T10, T11, T12, Q8, Q9, Q11, Q12, Cb5, Cd3, Cd4, Cd5 | Potent, equivalent to ascorbic acid. uokerbala.edu.iq | Ascorbic Acid |

| Amidino substituted benzothiazoles | Varying degrees of activity with IC50 values reported. researchgate.net | Not specified |

The ability of 2-aminobenzothiazole derivatives to inhibit specific enzymes is another area of active research. One notable target is urease, an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of diseases caused by Helicobacter pylori. A study on a series of 2-amino-6-arylbenzothiazoles investigated their anti-urease activity, with some compounds showing potent inhibition. researchgate.net

Research has also been directed towards the inhibition of other enzymes, such as phosphodiesterases, which are involved in various signaling pathways. While specific studies on 2-aminobenzothiazole-6-ethanol derivatives and phosphodiesterase inhibition are less detailed, the broad spectrum of biological activities of the benzothiazole scaffold suggests this as a potential area for future investigation.

| Compound Class | Enzyme Target | Reported Activity |

|---|---|---|

| 2-amino-6-arylbenzothiazoles | Urease | Potent inhibition with IC50 values reported. researchgate.net |

The anti-inflammatory and analgesic potential of 2-aminobenzothiazole derivatives has been extensively studied. Various synthesized compounds have shown significant activity in animal models of inflammation and pain.

The anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation. sphinxsai.cominotiv.com In one study, a series of novel 2-aminobenzothiazole derivatives were tested, with compounds Bt2 (5-chloro-1,3-benzothiazole-2-amine) and Bt7 (6-methoxy-1,3-benzothiazole-2-amine) being among the most active, showing protection against inflammation comparable to the standard drug diclofenac. sphinxsai.com Another investigation of benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties found that compounds 17c and 17i significantly inhibited carrageenan-induced rat paw edema. nih.gov

The analgesic activity of these derivatives has been assessed using methods such as the hot plate test, which measures the response to thermal stimuli. nih.govdol.inf.br In this test, an increase in the reaction time indicates an analgesic effect. The study on benzothiazole derivatives with benzenesulphonamide and carboxamide also evaluated their analgesic properties, with compounds 17c, 17g, and 17i showing ED50 values comparable to the standard drug celecoxib. nih.gov

| Compound | Activity | Model/Test | Key Findings |

|---|---|---|---|

| Bt2, Bt7 | Anti-inflammatory | Carrageenan-induced paw edema | Activity comparable to diclofenac. sphinxsai.com |

| 17c, 17i | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant inhibition of edema. nih.gov |

| 17c, 17g, 17i | Analgesic | Hot plate test | ED50 values comparable to celecoxib. nih.gov |

The central nervous system effects of 2-aminobenzothiazole derivatives, particularly their anticonvulsant and muscle relaxant properties, are also under investigation. The anticonvulsant activity is often evaluated using the maximal electroshock (MES) test in mice, which is a model for generalized tonic-clonic seizures. nih.govnih.gov

A study on a series of 6-substituted-[3-substituted-prop-2-eneamido]benzothiazole and 6-substituted-2-[(1-acetyl-5-substituted)-2-pyrazolin-3-yl]aminobenzothiazole derivatives identified several compounds with potent anticonvulsant activity. nih.gov The most active compound, 6-methyl-2-[(1-acetyl-5-(4-chlorophenyl))-2-pyrazolin-3-yl]aminobenzothiazole (compound 52), exhibited a low ED50 of 25.49 micromol/kg in the MES test, which was superior to the standard drug phenytoin. nih.gov Another study on 2-aminobenzothiazole derivatives also reported potent anticonvulsant activity in the MES test, with some compounds showing ED50 values as low as 50.8 mg/kg. researchgate.net

The muscle relaxant activity of these compounds is often assessed using the rotarod test, which evaluates motor coordination in rodents. researchgate.netdrnaitiktrivedi.com A decrease in the time an animal can stay on the rotating rod indicates muscle relaxation. While specific data for this compound derivatives is limited, the broader class of 2-aminobenzothiazoles has shown potential in this area, warranting further investigation.

| Compound | ED50 (micromol/kg) | Reference Drug |

|---|---|---|

| Compound 52 (6-methyl-2-[(1-acetyl-5-(4-chlorophenyl))-2-pyrazolin-3-yl]aminobenzothiazole) | 25.49 nih.gov | Phenytoin |

| Compound 5i (2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide) | 50.8 mg/kg researchgate.net | Not specified |

Structure Activity Relationship Sar and Lead Optimization for 2 Aminobenzothiazole 6 Ethanol Derivatives

Impact of Substituent Modifications on Biological Activities

The biological activity of 2-aminobenzothiazole (B30445) derivatives can be significantly altered by modifying substituents at various positions on the bicyclic ring system. Research has shown that even minor chemical alterations can lead to substantial changes in potency and selectivity.

For instance, in the pursuit of anticancer agents targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), SAR studies revealed that the benzothiazole (B30560) moiety itself is critical. Replacing it with other aryl groups, such as phenyl or pyridyl, was found to significantly decrease anti-angiogenic activity. nih.gov Similarly, adding a methyl group to the benzothiazole scaffold resulted in reduced activity, indicating a sensitivity to steric changes in that region. nih.gov

In the context of antifungal agents, modifications at the 6-position of the benzothiazole ring have proven to be crucial. Studies on a series of 6-substituted 2-aminobenzothiazole derivatives demonstrated that increasing the steric bulk at this position enhances antifungal activity. ucl.ac.be For example, derivatives with a 6-benzyloxy group were found to be more potent against various Candida species compared to those with smaller substituents like phenoxy or alkyl groups. ucl.ac.be This suggests that the 6-position is a key site for optimizing interactions with the fungal target enzyme, potentially lanosterol (B1674476) 14α-demethylase (CYP51). ucl.ac.be

Furthermore, modifications to the 2-amino group are a common strategy. The NH₂ and endocyclic nitrogen atoms are well-positioned to react with electrophilic reagents, allowing for the creation of diverse libraries of compounds with varied biological profiles. nih.gov A study on novel 2-aminobenzothiazole derivatives as potential anticancer agents involved creating sixteen different compounds by introducing various amines or substituted piperazine (B1678402) moieties at this position to explore their effect on PI3Kγ inhibition and cancer cell line growth. nih.gov

Table 1: Impact of Substituent Modifications on Biological Activity of 2-Aminobenzothiazole Derivatives

| Position of Modification | Substituent | Target/Activity | Observed Effect | Reference |

| Benzothiazole Core | Replacement with Phenyl, Pyridyl | VEGFR-2 Inhibition | Significantly compromised anti-angiogenic activity. | nih.gov |

| Benzothiazole Core | Addition of a Methyl group | VEGFR-2 Inhibition | Reduced activity. | nih.gov |

| 6-Position | Increased steric bulk (e.g., Benzyloxy group) | Antifungal (anti-Candida) | Enhanced antifungal activity. | ucl.ac.be |

| 2-Amino Group | Various amines and piperazine moieties | Anticancer (PI3Kγ Inhibition) | Varied inhibition rates; identified potent compounds for further development. | nih.gov |

Identification of Pharmacophore Features

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For 2-aminobenzothiazole derivatives, the core scaffold itself constitutes a primary pharmacophore. nih.gov Key features include:

The Benzothiazole Nucleus: This bicyclic system provides a rigid scaffold that correctly orients the substituent groups for interaction with the target receptor or enzyme.

The 2-Amino Group: The NH₂ group and the adjacent endocyclic nitrogen atom are crucial for forming hydrogen bonds and other interactions with biological targets. They often act as hydrogen bond donors and acceptors.

The Aromatic Ring: The benzene (B151609) portion of the scaffold can engage in π-π stacking and hydrophobic interactions with the active site of a protein.

The importance of these features is underscored in docking studies. For example, when docked into the catalytic site of Candida albicans CYP51, the benzothiazole derivatives could establish key interactions responsible for their antifungal activity. ucl.ac.be The precise arrangement of these features is critical, and they serve as the foundation upon which more complex and selective molecules are built.

Rational Design Principles for Enhanced Activity

Rational drug design aims to develop new therapeutic agents based on a known biological target. For 2-aminobenzothiazole derivatives, several principles are employed to enhance their activity and selectivity.

One prominent strategy is molecular hybridization . This involves the covalent fusion of two or more pharmacophores to create a new hybrid compound with potentially enhanced affinity or a multi-target profile. nih.gov For example, the 2-aminobenzothiazole scaffold has been successfully integrated with other pharmacologically active moieties, such as thiazolidinedione or naphthalimide, to design novel anticancer drugs. nih.gov This approach can lead to compounds with improved potency and the ability to overcome resistance mechanisms.

Another principle is the optimization of physicochemical properties. By modifying substituents, researchers can fine-tune properties like lipophilicity (as indicated by CLogP values), which can influence a compound's ability to cross cell membranes and reach its target. ucl.ac.be A statistically significant correlation between increased lipophilicity and enhanced antifungal activity has been observed in certain series of 2-aminobenzothiazole derivatives. ucl.ac.be

Furthermore, rational design is used to develop multifunctional drugs. Certain 2-aminobenzothiazole derivatives have been designed to possess dual activity, such as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonism for glycemic control and aldose reductase (ALR2) inhibition to protect against diabetic complications. nih.gov This is achieved by incorporating structural features, like amino acid fragments, that are recognized by both targets. nih.gov

Ligand-Based and Structure-Based Design Approaches

Both ligand-based and structure-based design strategies are integral to the development of 2-aminobenzothiazole derivatives.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules (ligands) that are known to interact with the target. By analyzing the common structural features of a set of active compounds, a pharmacophore model can be generated to guide the design of new, potentially more potent molecules. nih.gov

Structure-based design , conversely, is utilized when the 3D structure of the target protein is available, often from X-ray crystallography or homology modeling. This approach allows for the rational design of inhibitors that can fit precisely into the target's active site. nih.gov A key tool in this strategy is molecular docking, which predicts the preferred orientation of a ligand when bound to a target. For example, a structure-based approach was used to identify a potent VEGFR-2 inhibitor by docking 2-aminobenzothiazole derivatives into the enzyme's binding site. nih.gov Similarly, docking studies of derivatives into the ATP binding domain of the PI3Kγ enzyme were used to assess potential interactions and guide the synthesis of novel anticancer agents. nih.govacs.org These docking experiments can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity and can guide further lead optimization. nih.gov

Future Perspectives and Advancements in 2 Aminobenzothiazole 6 Ethanol Research

Integration with Advanced Drug Discovery Platforms

The integration of "2-Aminobenzothiazole-6-ethanol" with advanced drug discovery platforms is a critical next step to unlock its therapeutic potential. High-throughput screening (HTS) campaigns can rapidly evaluate its efficacy against vast libraries of biological targets. Furthermore, in silico modeling and computational chemistry will likely play a pivotal role in predicting the compound's binding affinities, pharmacokinetic properties, and potential off-target effects. These computational approaches can significantly streamline the drug discovery process by identifying promising lead candidates and optimizing their structures for enhanced activity and safety.

Key Areas for Integration:

| Drug Discovery Platform | Potential Application for this compound |

| High-Throughput Screening (HTS) | Rapidly screen for activity against a wide range of biological targets, including kinases, enzymes, and receptors. |

| Computational Docking | Predict binding modes and affinities with specific protein targets to guide lead optimization. |

| ADMET Prediction Tools | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity to identify potential liabilities early in development. |

| Pharmacophore Modeling | Develop models based on known active compounds to design novel derivatives of this compound with improved potency. |

Exploration of Novel Bioactive Targets and Mechanisms of Action

The 2-aminobenzothiazole (B30445) core is known to interact with a wide array of biological targets, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. Future research on "this compound" will likely focus on identifying novel bioactive targets and elucidating its precise mechanisms of action. The presence of the 6-ethanol substituent may confer unique pharmacological properties, potentially leading to the discovery of new therapeutic applications. Structure-activity relationship (SAR) studies will be instrumental in understanding how this specific substitution influences target binding and biological activity.

Potential Bioactive Targets for Investigation:

Kinases: Many 2-aminobenzothiazole derivatives are potent kinase inhibitors, a class of enzymes frequently implicated in cancer and inflammatory diseases.

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are validated targets for antibacterial agents, and some 2-aminobenzothiazole compounds have shown inhibitory activity.

VEGFR-2: Inhibition of this receptor is a key strategy in anti-angiogenic cancer therapy, and related benzothiazole (B30560) hybrids have shown promise.

Aldose Reductase and PPAR-γ: These targets are relevant for the management of diabetic complications, and some 2-aminobenzothiazole derivatives have been investigated for this purpose.

Development of Hybrid Molecules and Conjugates

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy for developing multi-target drugs with enhanced efficacy and reduced potential for drug resistance. The "this compound" scaffold is an ideal candidate for creating such hybrid molecules. The hydroxyl group of the ethanol (B145695) substituent provides a convenient handle for conjugation with other bioactive moieties, such as other heterocyclic systems, natural products, or targeting ligands.

Examples of Potential Hybrid Molecules and Conjugates:

| Hybrid/Conjugate Type | Potential Therapeutic Application |

| Benzothiazole-Thiazolidinedione Hybrids | Anticancer agents targeting multiple signaling pathways. |

| Benzothiazole-Triazole Conjugates | Antimicrobial or anticancer agents with potentially novel mechanisms of action. |

| Benzothiazole-Natural Product Hybrids | Combining the synthetic accessibility of the benzothiazole core with the potent bioactivity of natural products. |

| Benzothiazole-Peptide Conjugates | Targeted drug delivery to specific cells or tissues. |

Green and Sustainable Synthetic Approaches for Industrial Scalability

As the therapeutic potential of "this compound" is further explored, the development of green and sustainable synthetic methods for its large-scale production will become increasingly important. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Modern approaches, such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts and solvents, can significantly improve the environmental footprint and efficiency of the manufacturing process. The scalability of these green methods is a key consideration for the eventual industrial production of this compound.

Promising Green Synthetic Strategies:

| Green Chemistry Approach | Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and often solvent-free conditions. |

| Ultrasound Irradiation | Enhanced reaction rates and yields, particularly for heterogeneous reactions. |

| Use of Green Catalysts | Replacement of toxic and expensive metal catalysts with more benign alternatives like nano-silica or bentonite. |

| Solvent-Free Reactions | Minimizes waste and reduces the environmental impact of the synthesis. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-aminobenzothiazole-6-ethanol derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Derivatives of this compound are typically synthesized via condensation reactions. For example, hydrazine hydrochloride in ethylene glycol can react with substituted benzothiazol-2-amines under reflux (100–120°C for 2–4 hours) to form hydrazinyl intermediates. Subsequent coupling with ketones or aldehydes in methanol, catalyzed by glacial acetic acid, yields hydrazones . Optimization involves adjusting molar ratios (e.g., 1:1.2 for amine:hydrazine), solvent polarity (e.g., ethanol vs. methanol for crystallization), and reaction time (monitored by TLC). Purification via recrystallization (e.g., ethyl acetate-ethanol mixtures) ensures high yields (>75%) .

Q. How should researchers safely handle and store this compound to minimize laboratory hazards?

- Methodological Answer : Follow JIS Z 7253:2019 safety protocols:

- Handling : Use local exhaust ventilation to avoid dust inhalation. Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

- Storage : Keep in sealed containers at room temperature (15–25°C) in a dry, well-ventilated area. Use inert gas (e.g., nitrogen) for moisture-sensitive derivatives .

- Spill Management : Collect spills using non-sparking tools, place in chemical-resistant containers, and dispose via approved hazardous waste channels .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- Structural Elucidation : Use -NMR (DMSO-) to confirm amine (-NH) and ethanol (-CHCHOH) proton signals. IR spectroscopy identifies thiazole ring vibrations (~1600 cm) and hydroxyl stretches (~3400 cm) .

- Purity Assessment : HPLC with a C18 column (acetonitrile:water gradient, UV detection at 254 nm) quantifies impurities (<2%) .

- Elemental Analysis : Verify C, H, N, S composition (e.g., CHNOS requires C 52.66%, H 5.40%, N 20.47%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from variability in assay conditions or structural modifications. To address this:

- Meta-Analysis : Apply Higgins’ statistic to quantify heterogeneity across studies. For example, if antifungal IC values vary widely (e.g., 5–50 µM), suggests significant heterogeneity due to substituent effects (e.g., electron-withdrawing groups enhancing activity) .

- Subgroup Analysis : Stratify data by substituent type (e.g., 6-fluoro vs. 6-chloro derivatives) or assay type (e.g., broth microdilution vs. agar diffusion) .

- Docking Studies : Use AutoDock Vina to compare binding affinities of derivatives to target enzymes (e.g., fungal CYP51), identifying steric/electronic mismatches .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer :

- Variable Selection : Systematically modify substituents at positions 6 (e.g., -OH, -F, -Cl) and the ethanol side chain (e.g., esterification, oxidation to carboxylic acid) .

- Assay Panels : Test derivatives against a panel of targets (e.g., antimicrobial, anticancer) using dose-response curves (3–5 log concentrations). Include positive controls (e.g., fluconazole for antifungals) .

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ) with bioactivity. Validate models via leave-one-out cross-validation .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Accelerated Stability Testing : Prepare buffered solutions (pH 2–9) and store at 40°C/75% RH for 4 weeks. Analyze degradation by LC-MS; observe hydrolytic cleavage of the ethanol moiety at pH > 8 .

- Kinetic Studies : Fit degradation data to first-order kinetics () to determine Arrhenius activation energy () for temperature-dependent decay .

- Protective Strategies : Use lyophilization or cyclodextrin encapsulation to stabilize pH-labile derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.